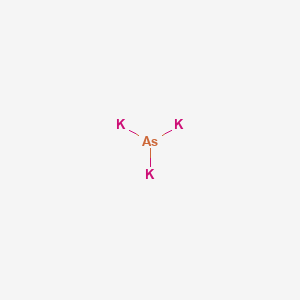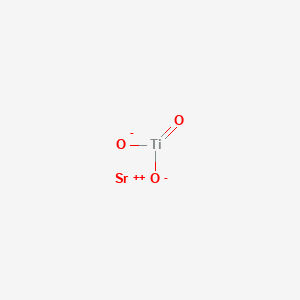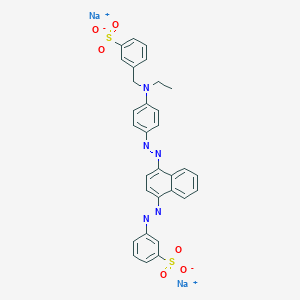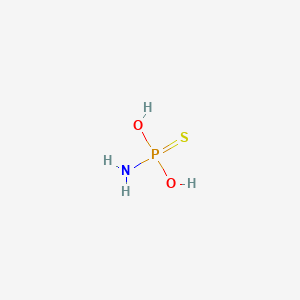
Potassium arsenide (K3As)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium arsenide (K3As) is a chemical compound that is composed of potassium and arsenic. It is a highly toxic and reactive substance that is commonly used in scientific research. K3As has been widely studied due to its unique properties and potential applications in various fields of science.
Mecanismo De Acción
Potassium arsenide (K3As) is a highly reactive substance that readily reacts with water and air. It releases toxic gases such as arsine (AsH3) when exposed to air or moisture. The toxic effects of Potassium arsenide (K3As) are due to the release of arsenic ions that interfere with cellular processes and cause cell death.
Efectos Bioquímicos Y Fisiológicos
Potassium arsenide (K3As) is highly toxic to living organisms and can cause severe health effects. It interferes with the normal functioning of cells and can cause damage to organs such as the liver, kidneys, and lungs. It has been classified as a carcinogen and can cause cancer with long-term exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium arsenide (K3As) is a highly reactive substance that can be used in a variety of laboratory experiments. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Careful handling and disposal are required to prevent exposure to toxic gases.
Direcciones Futuras
There are several potential future directions for the study of Potassium arsenide (K3As). One area of research is the development of safer and more efficient methods of synthesis. Another area of research is the investigation of its potential applications in the development of new electronic devices. Additionally, there is a need for further research into its toxic effects and potential health risks.
Conclusion:
In conclusion, Potassium arsenide (K3As) is a highly toxic and reactive substance that has been extensively studied in scientific research. Its unique properties make it a valuable tool in material science, but its toxicity and reactivity make it difficult to handle. Further research is needed to fully understand its potential applications and health risks.
Métodos De Síntesis
The synthesis of Potassium arsenide (K3As) involves the reaction between potassium and arsenic in a controlled environment. The process is highly exothermic and requires careful handling to prevent the release of toxic gases. The most common method of synthesis is the reduction of arsenic trioxide with potassium metal in an inert atmosphere.
Aplicaciones Científicas De Investigación
Potassium arsenide (K3As) has been extensively studied in the field of material science for its potential applications in electronic devices. It has been found to have unique electrical and magnetic properties that make it a promising material for the development of semiconductors and magnetic materials.
Propiedades
Número CAS |
12044-21-2 |
|---|---|
Nombre del producto |
Potassium arsenide (K3As) |
Fórmula molecular |
AsK3 |
Peso molecular |
192.216 g/mol |
Nombre IUPAC |
dipotassioarsanylpotassium |
InChI |
InChI=1S/As.3K |
Clave InChI |
KWLSQQRRSAWBOQ-UHFFFAOYSA-N |
SMILES |
[K][As]([K])[K] |
SMILES canónico |
[K][As]([K])[K] |
Otros números CAS |
12044-21-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)



